
3-chloro-N-isopropylpropanamide
Vue d'ensemble
Description
3-chloro-N-isopropylpropanamide is a chemical compound with the molecular formula C6H12ClNO . It has a molecular weight of 149.62 . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula of this compound is C6H12ClNO . The InChI code is 1S/C6H12ClNO/c1-5(2)8-6(9)3-4-7/h5H,3-4H2,1-2H3,(H,8,9) . The InChI key is ALFWYWDQZOWABE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Chlorogenic Acid: A Pharmacological Review
Chlorogenic Acid (CGA) is a phenolic compound with diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. CGA is found naturally in green coffee extracts and tea, indicating the potential of similar compounds for various therapeutic roles. This breadth of activity suggests that compounds like 3-chloro-N-isopropylpropanamide might also find applications in areas requiring antioxidant or anti-inflammatory properties, albeit with specific targeting based on its unique chemical structure (Naveed et al., 2018).
Pesticide Urinary Biomarker Measurements
The study on pesticide urinary biomarker measurements highlights the environmental exposure and potential health impacts of various pesticides, including chlorpyrifos and its metabolites. While this study focuses on the analysis of exposure, it underscores the importance of developing methods for detecting and understanding the effects of chemical compounds like this compound in environmental and health contexts (Egeghy et al., 2011).
Microbial Degradation of Chlorpyrifos
Research on the microbial degradation of chlorpyrifos, a broad-spectrum insecticide, provides insight into bioremediation techniques that could potentially apply to the degradation or detoxification of this compound. Identifying microbes or enzymes that can break down such compounds could lead to environmentally friendly methods for mitigating their impact (Chishti et al., 2013).
Electrochemical Processes for Contaminated Water Treatment
Electrochemical processes offer promising avenues for the treatment of water contaminated with organic and inorganic compounds. The review by Radjenovic and Sedlak (2015) explores how electrochemical treatments can address pollutants, potentially including compounds like this compound. Such processes could help in degrading or removing unwanted chemicals from water, thereby reducing environmental and health risks (Radjenovic & Sedlak, 2015).
Analyse Biochimique
Biochemical Properties
3-chloro-N-isopropylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with proteases, enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the inhibition of protease activity, which can be crucial in regulating protein turnover and degradation within cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting protease activity, this compound can alter the degradation of signaling proteins, thereby affecting cell signaling pathways. Additionally, changes in protein turnover can lead to alterations in gene expression and metabolic processes, impacting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. It binds to the active sites of proteases, inhibiting their activity. This inhibition can lead to a cascade of effects, including changes in protein degradation, alterations in gene expression, and modifications in cellular signaling pathways. The binding interactions are typically characterized by the formation of covalent bonds between the compound and the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory effects on proteases. Long-term exposure to the compound can result in sustained alterations in protein turnover and cellular signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit protease activity without causing significant toxicity. At higher doses, toxic effects can be observed, including cellular damage and adverse effects on organ function. Threshold effects have been noted, where a specific dosage level leads to a marked increase in the compound’s inhibitory effects on proteases .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to protein degradation and turnover. It interacts with enzymes such as proteases and cofactors that facilitate these processes. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of protein synthesis and degradation within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its overall activity and function, as it needs to reach the target proteases to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound reaches the proteases it is intended to inhibit, thereby maximizing its effectiveness .
Propriétés
IUPAC Name |
3-chloro-N-propan-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-5(2)8-6(9)3-4-7/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFWYWDQZOWABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20410980 | |
| Record name | 3-chloro-N-isopropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20410980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22813-48-5 | |
| Record name | 3-chloro-N-isopropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20410980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-N-(propan-2-yl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



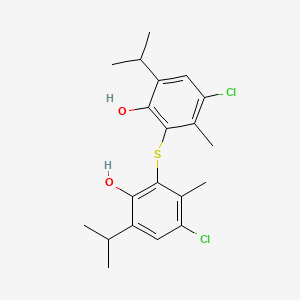
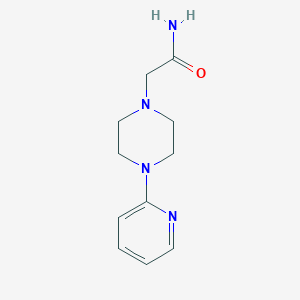
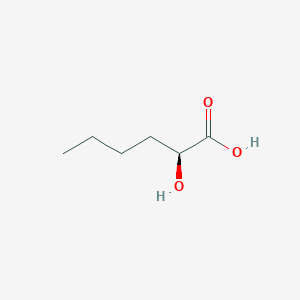
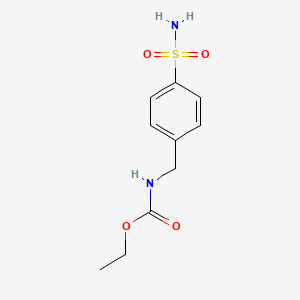




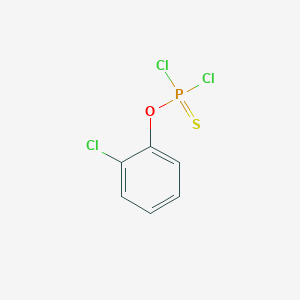
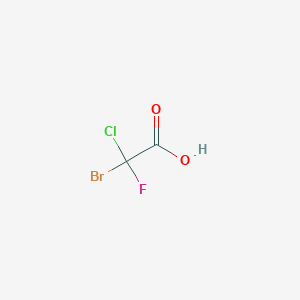


![6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1609316.png)
